6-cyclohexylpyridazin-3-amine
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Overview
Description
6-Cyclohexylpyridazin-3-amine is a chemical compound with the molecular formula C10H15N3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods: the scalability of the aza-Diels-Alder reaction suggests it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise in biological assays for antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-cyclohexylpyridazin-3-amine involves its interaction with various molecular targets. Pyridazine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 6-Chloro-N-cyclohexylpyridazin-3-amine
- 6-Phenyl-3(2H)-pyridazinone
- 3,6-Diarylpyridazines
Comparison: 6-Cyclohexylpyridazin-3-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other pyridazine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
105538-00-9 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-cyclohexylpyridazin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13) |
InChI Key |
WGMPDDZGSGMYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
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